molecular formula C16H26N2O5S B14105931 tert-butyl N-(azetidin-2-yl)-N-methylcarbamate;4-methylbenzenesulfonic acid

tert-butyl N-(azetidin-2-yl)-N-methylcarbamate;4-methylbenzenesulfonic acid

Katalognummer: B14105931
Molekulargewicht: 358.5 g/mol
InChI-Schlüssel: FVNICGNAKAGZQY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Azetidin-2-ylmethyl-carbamic acid tert-butyl ester tosylate is a chemical compound with the molecular formula C9H18N2O2 It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of azetidin-2-ylmethyl-carbamic acid tert-butyl ester tosylate typically involves the reaction of azetidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product. The tosylate group is introduced by reacting the intermediate product with p-toluenesulfonyl chloride in the presence of a base .

Industrial Production Methods

Industrial production of azetidin-2-ylmethyl-carbamic acid tert-butyl ester tosylate follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

Azetidin-2-ylmethyl-carbamic acid tert-butyl ester tosylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidin-2-ylmethyl-carbamic acid, while substitution reactions can produce various derivatives depending on the nucleophile employed .

Wissenschaftliche Forschungsanwendungen

Azetidin-2-ylmethyl-carbamic acid tert-butyl ester tosylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor in the development of drugs targeting specific enzymes or receptors.

    Industry: The compound is utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of azetidin-2-ylmethyl-carbamic acid tert-butyl ester tosylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or bind to receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Azetidin-2-ylmethyl-carbamic acid tert-butyl ester tosylate is unique due to its combination of the azetidine ring with a carbamate and tosylate group. This structural arrangement imparts distinct chemical reactivity and potential biological activity, making it valuable for various applications .

Eigenschaften

Molekularformel

C16H26N2O5S

Molekulargewicht

358.5 g/mol

IUPAC-Name

tert-butyl N-(azetidin-2-yl)-N-methylcarbamate;4-methylbenzenesulfonic acid

InChI

InChI=1S/C9H18N2O2.C7H8O3S/c1-9(2,3)13-8(12)11(4)7-5-6-10-7;1-6-2-4-7(5-3-6)11(8,9)10/h7,10H,5-6H2,1-4H3;2-5H,1H3,(H,8,9,10)

InChI-Schlüssel

FVNICGNAKAGZQY-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(C)OC(=O)N(C)C1CCN1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.